(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid

Chemical Intermediate Proteomics Research DGAT2 Inhibitor Synthesis

Researchers and procurement teams synthesizing DGAT2 inhibitors often face limited access to well-characterized, scalable intermediates. This compound is a key Boc-protected piperidine building block specifically identified as an advanced intermediate for DGAT2 inhibitor programs. • High-purity (≥95%) research-grade building block for reproducible synthesis. • Available from BenchChem with verified stock for immediate dispatch. • Global shipping with appropriate documentation for research use.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 1469287-58-8
Cat. No. B1376152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid
CAS1469287-58-8
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
InChIKeyIFPZGYNNPYYDGA-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evidence Overview: (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid


An exhaustive search of primary research papers, patents, and authoritative databases was conducted for this compound. No comparative quantitative data (e.g., IC50, selectivity, PK, stability) against defined analogs or alternatives was found. The compound is documented only as a research intermediate or building block in vendor catalogs and patent synthesis examples [1]. Therefore, a meaningful evidence-based comparison cannot be constructed.

Chiral Boc-piperidine Building Block
Reported as an intermediate in DGAT2 inhibitor synthesis (patent WO2013150416)
Confirm (3R,4R) configuration suitability for your synthetic route

Differentiation Analysis for (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid


Without quantitative comparator data, there is no evidence to suggest that substituting this compound with a close analog, such as the (3S,4S) enantiomer or a related Boc-protected piperidine carboxylic acid, would lead to a measurable change in any performance parameter. Claims of uniqueness cannot be substantiated .

  • Replacing the (3R,4R) enantiomer with (3S,4S) or racemic mixture may alter stereochemical outcome in asymmetric syntheses; no comparative data exist.
  • Alternative Boc-protected piperidines may differ in reactivity or deprotection kinetics; process-specific validation is required.
  • The compound’s role is documented only in one patent pathway; general applicability as a building block is unverified.

Quantitative Evidence for (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid


Comparator-Based Quantitative Data

The target compound is cited as a reagent in the preparation of diacylglycerol acyltransferase 2 (DGAT2) inhibitors (WO2013150416) and as a chiral building block, but no direct head-to-head comparison data (e.g., yield, selectivity, potency) against an alternative building block is provided in the cited source [1]. Quantitative differentiation is therefore impossible.

Comparator Data
Data to verify
Not available
No head-to-head yield, selectivity, or purity data against alternative building blocks; only qualitative patent mention.
Source: patent WO2013150416; no experimental comparisons reported.
Chemical Intermediate Proteomics Research DGAT2 Inhibitor Synthesis

Application Scenarios for (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid


DGAT2 Inhibitor Synthesis Intermediate

Based on a single patent reference, this compound may be considered as an advanced intermediate for specific DGAT2 inhibitor programs. However, in the absence of comparative yield, purity, or cost-efficiency data against alternative synthetic routes, its definitive advantage remains unproven [1].

Application
Selection Property
Validation Focus
DGAT2 inhibitor synthesis research
Patent-reported intermediate fit
Validate synthetic yield and chiral integrity vs. alternative routes
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